Product packaging for 5-Chloro-7-methoxythieno[3,2-B]pyridine(Cat. No.:CAS No. 90690-91-8)

5-Chloro-7-methoxythieno[3,2-B]pyridine

Cat. No.: B2923551
CAS No.: 90690-91-8
M. Wt: 199.65
InChI Key: FPKSLXUICLEJKO-UHFFFAOYSA-N
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Description

Significance of Thienopyridine Derivatives in Contemporary Drug Discovery Programs

Thienopyridine derivatives are a class of bicyclic heterocyclic compounds that have proven to be a rich source of biologically active molecules. Their rigid structure, combined with the electronic properties of the fused thiophene (B33073) and pyridine (B92270) rings, allows for diverse interactions with various biological targets. This has led to their investigation and development for a wide range of therapeutic applications.

One of the most well-known applications of thienopyridines is in the development of antiplatelet agents. However, the versatility of the thienopyridine scaffold extends far beyond this initial success. Researchers have successfully developed thienopyridine-based compounds with potent activity as kinase inhibitors for cancer therapy, antimicrobials to combat infectious diseases, and modulators of central nervous system receptors for the treatment of neurological disorders. The ability to readily modify the core structure at multiple positions allows for the fine-tuning of a compound's pharmacological profile, making the thienopyridine scaffold a privileged structure in modern drug discovery.

Historical Perspective on Thieno[3,2-b]pyridine (B153574) Core Chemistry

The exploration of thienopyridine chemistry has a history spanning several decades, with early work focusing on the fundamental synthesis of the core heterocyclic systems. The thieno[3,2-b]pyridine isomer, in particular, has been the subject of various synthetic investigations. Early methods for constructing this bicyclic system often involved the cyclization of appropriately substituted thiophene or pyridine precursors.

A common historical approach involves the condensation of a 3-aminothiophene derivative with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the fused pyridine ring. Another strategy has been the construction of the thiophene ring onto a pre-existing pyridine scaffold. Over the years, synthetic methodologies have evolved to become more efficient and versatile, allowing for the introduction of a wide array of substituents on both the thiophene and pyridine rings. This has been crucial for the systematic exploration of the structure-activity relationships of thieno[3,2-b]pyridine derivatives.

Rationale for Investigating 5-Chloro-7-methoxythieno[3,2-b]pyridine in Academic Research

The specific compound, this compound, is of interest to academic and industrial researchers primarily as a versatile building block for the synthesis of more elaborate molecules. The chloro and methoxy (B1213986) groups at the 5- and 7-positions of the pyridine ring, respectively, provide reactive handles for further chemical transformations.

The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This is a key strategy for exploring the chemical space around the thieno[3,2-b]pyridine core and for optimizing the biological activity of lead compounds. The methoxy group can also be modified, for instance, through demethylation to reveal a hydroxyl group, which can then be further functionalized. Therefore, the rationale for investigating this compound is rooted in its utility as a strategic intermediate for the generation of libraries of novel thienopyridine derivatives for biological screening.

Overview of Research Trajectories for Novel Thienopyridine Compounds

The foundational work on the synthesis and functionalization of the thienopyridine scaffold has paved the way for several distinct and promising research trajectories in drug discovery. These trajectories are often defined by the therapeutic area of interest and the specific biological targets being pursued.

A major area of focus has been the development of thieno[3,2-b]pyridine derivatives as kinase inhibitors for the treatment of cancer. Numerous studies have demonstrated that this scaffold can be effectively decorated with substituents that allow for potent and selective inhibition of various protein kinases that are dysregulated in cancer cells.

Another significant research trajectory is the exploration of thienopyridines as antimicrobial agents . With the rise of antibiotic resistance, there is an urgent need for new classes of antibacterial and antifungal compounds. Thienopyridine derivatives have shown promising activity against a range of pathogens, including multidrug-resistant bacteria.

Furthermore, the thieno[3,2-b]pyridine scaffold has been investigated for its potential in treating neurological disorders . Researchers have designed and synthesized derivatives that act as modulators of key receptors in the central nervous system, such as glutamate (B1630785) receptors, with potential applications in conditions like Parkinson's disease and chronic pain.

The following tables provide a snapshot of the detailed research findings in some of these key areas, illustrating the broad therapeutic potential of the thieno[3,2-b]pyridine scaffold.

Table 1: Thieno[3,2-b]pyridine Derivatives as Kinase Inhibitors

Compound/Derivative Target Kinase(s) In Vitro Activity (IC50) Cancer Cell Line(s) Reference
N3-arylmalonamide series c-Met, VEGFR2 Low nanomolar range Human tumor xenograft models nih.gov
Substituted 7-arylethers VEGFR-2, c-Met Not specified Not specified nih.gov
2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles Src Not specified Not specified nih.gov

Table 2: Thieno[2,3-b]pyridine (B153569) Derivatives as Antimicrobial Agents

Compound/Derivative Target Organism(s) In Vitro Activity (MIC) Reference
3-substituted-thienopyridine (Compound 3c) Bacterial and fungal strains 4-16 μg/mL ekb.eg
Thieno[2,3-d]pyrimidinediones (Compounds 1 and 2) Gram-positive bacteria (MRSA, VRSA, VISA, VRE) 2-16 mg/L nih.gov

Table 3: Thieno[3,2-b]pyridinone Derivatives as Anti-tubercular Agents

Compound/Derivative Target Organism In Vitro Activity (MIC) Target Enzyme Reference
Thieno[3,2-b]pyridinone derivatives (6 compounds) Mycobacterium tuberculosis (Mtb) UAlRa ≤ 1 μg/mL InhA nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNOS B2923551 5-Chloro-7-methoxythieno[3,2-B]pyridine CAS No. 90690-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-7-methoxythieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-6-4-7(9)10-5-2-3-12-8(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKSLXUICLEJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1SC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 5 Chloro 7 Methoxythieno 3,2 B Pyridine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 5-Chloro-7-methoxythieno[3,2-b]pyridine suggests several logical disconnections to identify potential starting materials. A primary strategy involves dissecting the pyridine (B92270) ring, a common approach for fused pyridine systems. This leads back to a substituted 3-aminothiophene derivative as a key precursor. The pyridine ring can be constructed onto this thiophene (B33073) core using a three-carbon building block.

Alternatively, the functional groups can be disconnected. The C-Cl and C-OCH₃ bonds can be retrosynthetically cleaved, pointing towards a thieno[3,2-b]pyridone intermediate. This intermediate would already possess the fused ring system, which could then undergo sequential halogenation and alkoxylation.

Based on these approaches, the key precursors for the synthesis can be identified as:

A substituted 3-aminothiophene: This forms the foundation of the thiophene ring.

A C3 synthon: A molecule such as diethyl malonate or a derivative, which provides the remaining atoms for the pyridine ring through a condensation reaction.

A pre-functionalized pyridine or thiophene: An alternative strategy could start with a pyridine that is then used to construct the thiophene ring, or vice versa.

Classical Synthetic Routes to Thieno[3,2-b]pyridine (B153574) Systems

The synthesis of the core thieno[3,2-b]pyridine structure is well-established, with several classical methods available for the construction of this heterocyclic system. These methods generally rely on condensation and cyclization reactions.

Condensation reactions are fundamental to building the pyridine portion of the thieno[3,2-b]pyridine system. One of the most prominent methods is the Gould-Jacobs reaction. abertay.ac.uk This reaction involves the condensation of a 3-aminothiophene with an ethoxymethylene derivative of an active methylene (B1212753) compound, such as diethyl ethoxymethylenemalonate. abertay.ac.uk The initial condensation product is then subjected to thermal cyclization to form a 4-hydroxythieno[3,2-b]pyridine derivative (which exists in tautomeric equilibrium with the thieno[3,2-b]pyridone form). abertay.ac.uk This approach provides a robust entry into the core scaffold.

Intramolecular cyclization is another key strategy for forming the fused ring system. For instance, the Thorpe-Ziegler cyclization can be employed. This involves the base-catalyzed intramolecular cyclization of a dinitrile. In the context of thienopyridine synthesis, an appropriately substituted pyridine carrying a cyanomethylthio group can cyclize to form the annulated thiophene ring. researchgate.net

Another widely used method involves the thermal cyclization of (thienylamino)methylene malonates, which are the intermediates formed during the Gould-Jacobs reaction. abertay.ac.uk Heating these intermediates, often in a high-boiling solvent like diphenyl ether, induces an intramolecular reaction to close the pyridine ring and form the fused bicyclic system. abertay.ac.uk

Specific Synthetic Pathways for this compound

A likely synthetic sequence would begin with a 3-aminothiophene derivative, which undergoes a Gould-Jacobs reaction to yield a 7-hydroxythieno[3,2-b]pyridine intermediate. This "hydroxypyridine" is, in fact, a pyridone. The pyridone is then converted to a 7-chloro intermediate, which can be readily substituted with a methoxy (B1213986) group. The final step is the selective chlorination of the 5-position.

The introduction of the chloro and methoxy groups at the C5 and C7 positions, respectively, requires specific and controlled chemical transformations.

Formation of 7-Chlorothieno[3,2-b]pyridine: The 7-hydroxythieno[3,2-b]pyridine intermediate (pyridone) is first converted to its corresponding 7-chloro derivative. This is a standard transformation in pyridine chemistry, typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.net

Synthesis of 7-Methoxythieno[3,2-b]pyridine: The 7-chloro group is an effective leaving group for nucleophilic aromatic substitution. Reacting the 7-chloro intermediate with sodium methoxide (B1231860) (NaOMe) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF) results in the formation of the 7-methoxythieno[3,2-b]pyridine.

Chlorination at the 5-Position: The final step is the regioselective chlorination of the 5-position. The thieno[3,2-b]pyridine system is electron-rich, making it susceptible to electrophilic substitution. The 3-position of pyridine is analogous to the 5-position in this fused system. chemrxiv.orgnih.gov Selective chlorination can be achieved using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS) under mild conditions.

Transformation Typical Reagents Purpose
Hydroxyl to ChloroPOCl₃, PCl₅Activates the 7-position for nucleophilic substitution.
Chloro to MethoxyNaOMe, MeOHIntroduces the methoxy group via nucleophilic aromatic substitution.
C-H ChlorinationN-Chlorosuccinimide (NCS)Introduces the chloro group at the 5-position via electrophilic aromatic substitution.

Each step in the synthesis of this compound requires careful purification and isolation of the intermediate compounds to ensure the purity of the final product. Standard laboratory techniques are employed throughout the process.

Aqueous Workup and Extraction: After a reaction is complete, it is typically quenched with water or an aqueous solution. The product is then extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate, dichloromethane, or ether. google.com This process separates the desired organic compound from inorganic salts and water-soluble impurities.

Column Chromatography: This is a crucial technique for separating compounds with different polarities. The crude reaction mixture is loaded onto a column of silica (B1680970) gel or alumina, and a solvent (or mixture of solvents) is passed through the column to elute the components at different rates. mdpi.com This is particularly useful for separating the desired product from unreacted starting materials and byproducts.

Crystallization/Recrystallization: This method is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled slowly. google.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Intermediate Type Typical Purification Method Rationale
Solid IntermediatesRecrystallizationEffective for obtaining high-purity crystalline solids.
Oily or Non-crystalline SolidsColumn ChromatographySeparates components based on polarity, essential for complex mixtures. mdpi.com
All IntermediatesAqueous Workup/ExtractionInitial step to remove inorganic byproducts and water-soluble materials. google.com

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry has moved beyond classical methods, embracing innovative approaches that offer greater control over molecular architecture and environmental impact.

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds like thienopyridines. thieme-connect.de These reactions allow for the precise introduction of various substituents onto the core structure, which is crucial for modulating the compound's properties. For the thieno[3,2-b]pyridine scaffold, catalysts based on palladium, rhodium, and ruthenium are particularly significant for C-H bond activation and functionalization. nih.gov

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, can be envisioned for modifying the this compound structure. These reactions would typically involve the coupling of the thienopyridine core (potentially activated at a specific position) with a suitable boronic acid or amine, respectively. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. Research on related thieno[3,2-b]pyridine structures has demonstrated the successful use of palladium catalysts for creating new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Rhodium(III)-catalyzed C-H activation is another powerful strategy that could be applied. nih.gov This method allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and thus improving atom economy. For example, a directing group on the thienopyridine ring could guide the rhodium catalyst to a specific C-H bond, enabling subsequent annulation or coupling reactions to build more complex molecular frameworks. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions in Heterocycle Synthesis

Reaction Type Catalyst Example Potential Application for Thienopyridine Functionalization
Suzuki-Miyaura Coupling Pd(PPh₃)₄ Introduction of aryl or vinyl groups
Buchwald-Hartwig Amination Pd₂(dba)₃ with Xantphos ligand Formation of C-N bonds

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. rasayanjournal.co.in For a molecule like this compound, this involves developing protocols that are safer, more energy-efficient, and generate less waste. nih.gov

Key green chemistry strategies applicable to its synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and reducing the formation of byproducts. rasayanjournal.co.innih.govnih.gov This technique could be applied to various steps in the synthesis of the thienopyridine core, such as cyclization or substitution reactions. mdpi.com

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which significantly improves efficiency and reduces waste from intermediate purification steps. rasayanjournal.co.inresearchgate.net Designing an MCR to construct the this compound skeleton would represent a major advancement in its synthesis.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a core tenet of green chemistry. rasayanjournal.co.in Research has shown successful synthesis of related nitrogen-containing heterocycles in aqueous media or under solvent-free conditions. rasayanjournal.co.inresearchgate.net

Analytical Methodologies for Structural Elucidation of this compound

Confirming the identity and purity of this compound is essential. This is achieved through a combination of spectroscopic and chromatographic techniques.

A suite of spectroscopic methods is used to provide a detailed picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the thieno[3,2-b]pyridine core and a characteristic singlet for the methoxy group's protons. For similar thieno[3,2-b]pyridine derivatives, proton signals are typically observed in the aromatic region (δ 7.0-9.0 ppm), with the methoxy protons appearing around δ 3.8-4.0 ppm. mdpi.comnih.gov The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. nih.govnih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound (C₈H₆ClNOS), the expected monoisotopic mass is approximately 198.98 g/mol . uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. Key vibrational bands would be expected for C-O stretching (methoxy group), C-Cl stretching, and aromatic C-H and C=C/C=N stretching vibrations. mdpi.com

X-ray Crystallography: For a definitive structural confirmation, single-crystal X-ray diffraction can be performed if a suitable crystal is obtained. This technique provides the precise three-dimensional arrangement of atoms in the molecule and intermolecular interactions in the crystal lattice. mdpi.comnih.gov

Table 2: Expected Spectroscopic Data for this compound

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ) ~3.9 ppm (s, 3H, -OCH₃); ~7.0-8.8 ppm (m, 3H, Ar-H)
¹³C NMR Chemical Shift (δ) Signals for 8 distinct carbon atoms
HRMS m/z [M+H]⁺ ~199.9931

Chromatographic methods are essential for separating the target compound from impurities and for determining its purity level.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS) to provide both retention time and mass data for peak identification.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary indication of purity. The compound's retention factor (Rf) value is characteristic for a given solvent system.

Iii. Chemical Derivatization and Functionalization of 5 Chloro 7 Methoxythieno 3,2 B Pyridine

Strategic Considerations for Modifying the Thieno[3,2-B]pyridine (B153574) Core

The modification of the 5-Chloro-7-methoxythieno[3,2-b]pyridine core is guided by the desire to explore and optimize the structure-activity relationship (SAR) of resulting derivatives for various therapeutic targets. The thieno[3,2-b]pyridine system is considered a privileged structure in drug discovery. The key strategic considerations for its modification revolve around the distinct reactivity of the pyridine (B92270) and thiophene (B33073) rings, and the influence of the existing substituents.

The pyridine moiety, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by a leaving group such as the chlorine atom at position 5. Conversely, the thiophene ring is more electron-rich and can undergo electrophilic substitution, although the presence of the fused pyridine ring modulates this reactivity. The chlorine at C5 and the methoxy (B1213986) group at C7 are prime handles for introducing molecular diversity. The C5 position is often targeted for modifications that can influence interactions with specific binding pockets in proteins, while the C7 position can be altered to modulate solubility and metabolic stability.

Reactivity of the Chlorine Atom at Position 5

The chlorine atom at the 5-position of the thieno[3,2-b]pyridine ring is a versatile functional group that enables a variety of chemical transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyridine ring facilitates the displacement of the C5-chloro substituent by various nucleophiles. This type of reaction, often referred to as SNAr (Nucleophilic Aromatic Substitution), is a cornerstone for introducing a wide range of functional groups.

Nitrogen, oxygen, and sulfur nucleophiles are commonly employed. For instance, the reaction with primary and secondary amines can be used to synthesize a library of 5-amino-7-methoxythieno[3,2-b]pyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The choice of solvent and temperature is crucial for achieving optimal yields and minimizing side reactions. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of chloropyridines suggests that this transformation is a viable and important route for functionalization.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloropyridine Analogs (Data is illustrative of expected reactivity, not specific to this compound)

Nucleophile Reagent Base Solvent Temperature (°C) Product Type
Amine R2NH K2CO3 DMF 100-150 5-Amino derivative
Alcohol RONa - ROH Reflux 5-Alkoxy derivative

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and the C5-chloro position of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C5 position and a variety of sp2- and sp3-hybridized carbon atoms from boronic acids or their esters. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for the reaction's success and can be tuned to accommodate a wide range of substrates.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a highly effective method. It allows for the coupling of the C5 position with a diverse array of primary and secondary amines, including anilines and alkylamines. This reaction also utilizes a palladium catalyst and a phosphine ligand, often with a strong base such as sodium tert-butoxide.

C-O Bond Formation: The formation of ether linkages at the C5 position can be achieved through palladium-catalyzed C-O cross-coupling reactions, often referred to as the Buchwald-Hartwig etherification. This reaction couples the aryl chloride with alcohols or phenols.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Chloro-Heteroaromatic Substrates (Data is illustrative of expected reactivity, not specific to this compound)

Reaction Type Coupling Partner Catalyst Ligand Base Solvent
Suzuki-Miyaura R-B(OH)2 Pd(OAc)2 SPhos K2CO3 Toluene/H2O
Buchwald-Hartwig R2NH Pd2(dba)3 BINAP NaOt-Bu Toluene

Modifications at the Methoxy Group at Position 7

The methoxy group at the 7-position offers another avenue for the functionalization of the thieno[3,2-b]pyridine core, primarily through demethylation to the corresponding phenol (B47542) and subsequent manipulation of the resulting hydroxyl group.

Cleavage of the methyl-oxygen bond of the methoxy group to unveil the 7-hydroxy functionality is a key strategic step. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr3) or strong protic acids like hydrobromic acid (HBr). The resulting 5-chloro-thieno[3,2-b]pyridin-7-ol is a valuable intermediate.

The newly formed hydroxyl group is a versatile handle for further functionalization. It can be alkylated to introduce different ether side chains, which can be used to modulate properties such as lipophilicity and hydrogen bonding capacity. Esterification is another possibility, allowing for the introduction of a wide range of acyl groups.

Functionalization of the Thiophene and Pyridine Rings

The distinct electronic nature of the thiophene and pyridine rings within the this compound core dictates their reactivity towards different classes of reagents. The thiophene ring is generally more susceptible to electrophilic attack, while the pyridine ring, being electron-deficient, is more prone to nucleophilic substitution and metalation strategies.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic systems. In the context of the thieno[3,2-b]pyridine scaffold, the thiophene ring is the more activated system for this type of reaction. However, the reactivity of the specific positions is influenced by the substituents on the pyridine ring.

The pyridine ring itself is highly deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. This effect is amplified when the nitrogen is protonated under acidic conditions typical for many EAS reactions. acrospharma.co.kr Therefore, forcing conditions, such as high temperatures and strong acid catalysts, are generally required for direct electrophilic substitution on a pyridine ring, which often leads to low yields and mixtures of isomers. nsf.govchemrxiv.org

For this compound, electrophilic attack is predicted to occur preferentially on the thiophene ring at the C2 or C3 positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions. While no direct experimental data for EAS on this compound is publicly available, predictions can be made based on related structures. Halogenation, for instance, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would likely introduce a halogen atom onto the thiophene moiety.

Reaction TypeReagentPredicted Major Product(s)Rationale
BrominationN-Bromosuccinimide (NBS)2-Bromo-5-chloro-7-methoxythieno[3,2-b]pyridineThe thiophene ring is more activated towards EAS than the substituted pyridine ring. The C2 position is often favored in thieno[3,2-b]pyridines.
NitrationHNO₃ / H₂SO₄Complex mixture / DecompositionHarsh acidic conditions required for nitration may lead to decomposition or unpredictable reactions on the sensitive thieno[3,2-b]pyridine core.
SulfonationFuming H₂SO₄This compound-2-sulfonic acidSimilar to bromination, substitution is expected on the thiophene ring. Forcing conditions are necessary.

This table presents predicted outcomes based on general principles of heterocyclic chemistry, as direct experimental results on this specific compound are not widely published.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, including pyridines. researchgate.net This method utilizes a directing metalation group (DMG) that coordinates to a strong base (typically an organolithium reagent) and directs deprotonation to an adjacent ortho position. The resulting organometallic intermediate can then be quenched with a variety of electrophiles. researchgate.net

In this compound, the methoxy group at the C7 position can act as a DMG. The oxygen atom's lone pairs can coordinate with a lithium base, directing deprotonation specifically to the C6 position of the pyridine ring. This strategy circumvents the poor reactivity of the pyridine ring towards direct electrophilic substitution and offers a precise method for introducing substituents. acs.orgnih.gov

The general process is as follows:

Deprotonation: Treatment of this compound with a strong, sterically hindered base like lithium diisopropylamide (LDA) or mesityllithium (B1247292) at low temperatures (e.g., -78 °C) would selectively remove the proton at the C6 position. researchgate.netresearchgate.net

Quenching: The resulting C6-lithiated intermediate can then react with a range of electrophiles to install new functional groups.

ElectrophileReagent ExampleFunctional Group Introduced at C6
Aldehyde/KetoneN,N-Dimethylformamide (DMF)Aldehyde (-CHO)
Alkyl HalideIodomethane (CH₃I)Methyl (-CH₃)
Silyl HalideTrimethylsilyl chloride (TMSCl)Trimethylsilyl (-Si(CH₃)₃)
Boronic EsterTrimethyl borate (B1201080) B(OMe)₃Boronic acid (-B(OH)₂) (after hydrolysis)
DisulfideDimethyl disulfide (MeSSMe)Methylthio (-SMe)

This table illustrates potential functionalizations via DoM based on established methodologies for methoxypyridines. researchgate.netresearchgate.net

Synthesis of Analogs and Homologs for Structure-Activity Relationship Studies

The thieno[3,2-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing as the core of potent kinase inhibitors and other biologically active molecules. nih.govnih.goved.ac.uk Creating libraries of analogs based on the this compound core is a common strategy to explore and optimize biological activity through Structure-Activity Relationship (SAR) studies.

The design of analog libraries is guided by the goal of systematically probing how different chemical features affect the molecule's interaction with a biological target, such as the ATP-binding site of a protein kinase. nih.gov Key design principles include:

Scaffold Hopping and Isosteric Replacement: Replacing parts of the molecule with bioisosteres (substituents or groups with similar physical or chemical properties) to improve potency, selectivity, or pharmacokinetic properties. nih.gov

Vectorial Modification: Adding substituents at specific positions on the scaffold to explore interactions with different regions of the target's binding pocket. For kinase inhibitors, substituents are often designed to interact with the hinge region, the solvent-exposed region, or deeper hydrophobic pockets.

Physicochemical Property Modulation: Systematically varying substituents to alter properties like lipophilicity (logP), electronic character (e.g., electron-donating vs. electron-withdrawing groups), and steric bulk to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

For the this compound scaffold, library synthesis often involves modifying the C2, C3, C5, and C6 positions. For instance, in the development of kinase inhibitors, a common approach is to install a hinge-binding motif at one position and then build out a library of diverse substituents at another position to probe for potency-enhancing interactions. mdpi.com

To efficiently generate the chemical diversity needed for SAR studies, parallel synthesis techniques are often employed. These methods allow for the simultaneous synthesis of a large number of compounds in a spatially separated format (e.g., in a 96-well plate). The foundation of this approach is the use of a common intermediate that can be subjected to a variety of robust and high-yielding reactions with a diverse set of building blocks.

For a scaffold like this compound, palladium-catalyzed cross-coupling reactions are exceptionally well-suited for high-throughput derivatization. After initial functionalization to install a reactive handle (e.g., a bromine atom or a boronic ester), a wide range of substituents can be introduced.

Key reactions for parallel synthesis include:

Suzuki-Miyaura Coupling: Reaction of a halo-thieno[3,2-b]pyridine with various aryl or heteroaryl boronic acids/esters to introduce diverse aromatic groups. mdpi.com

Sonogashira Coupling: Coupling of a halo-thieno[3,2-b]pyridine with terminal alkynes to introduce alkynyl-linked substituents.

Buchwald-Hartwig Amination: Reaction of a halo-thieno[3,2-b]pyridine with a wide array of primary or secondary amines to generate libraries of amino-substituted analogs.

These methods, applied to a versatile core, enable the rapid generation of hundreds of distinct analogs, facilitating comprehensive SAR exploration and the optimization of lead compounds.

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Chloro 7 Methoxythieno 3,2 B Pyridine Derivatives

Methodologies for Investigating Structural Determinants of Biological Activity

The exploration of the SAR and SPR of 5-Chloro-7-methoxythieno[3,2-b]pyridine derivatives employs a multidisciplinary approach, integrating synthetic chemistry with biological and computational techniques. A primary methodology involves the systematic synthesis of a library of analogues where specific substituents on the thieno[3,2-b]pyridine (B153574) core are varied. This allows for the evaluation of how changes in steric, electronic, and lipophilic properties at different positions influence biological activity.

For instance, in the development of thieno[3,2-b]pyridine-based inhibitors, a common strategy is to start with a core scaffold and introduce a variety of substituents to probe the chemical space around the biological target. The synthesized compounds are then subjected to a battery of in vitro biological assays to determine their potency and selectivity. These assays can include enzyme inhibition assays, receptor binding assays, and cell-based functional assays. For example, the inhibitory activity of kinase inhibitors is often quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of kinases.

Another key methodology is the use of biophysical techniques to study the direct interaction between the compound and its target protein. Techniques such as X-ray crystallography can provide atomic-level insights into the binding mode of a ligand, revealing crucial hydrogen bonds, hydrophobic interactions, and other molecular contacts. This information is invaluable for understanding the SAR and for guiding further optimization of the lead compounds.

Impact of Substituent Variation on Molecular Interactions

The biological activity of this compound derivatives is profoundly influenced by the nature and position of their substituents. The chlorine atom at the 5-position and the methoxy (B1213986) group at the 7-position play pivotal roles in modulating the pharmacological profile of these compounds.

The presence of a chlorine atom at the 5-position of the thieno[3,2-b]pyridine ring can significantly impact the biological activity of the molecule. Halogen atoms, such as chlorine, are known to participate in various non-covalent interactions, including halogen bonding, which can contribute to the binding affinity of a ligand to its target protein. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on the protein, such as a carbonyl oxygen or a nitrogen atom.

The methoxy group at the 7-position of the thieno[3,2-b]pyridine scaffold is another key determinant of biological activity. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the active site of a protein, such as the amide protons of the protein backbone. These hydrogen bonds can significantly contribute to the binding affinity of the compound.

Moreover, the methoxy group can influence the conformation of the molecule and its orientation within the binding pocket. The methyl group of the methoxy substituent can engage in hydrophobic interactions with nonpolar residues in the active site, further stabilizing the ligand-protein complex. In the development of 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamides as mGlu5 negative allosteric modulators (NAMs), the alkoxy group at the 7-position was found to be a critical feature for activity. nih.gov

The electronic properties of the methoxy group, being an electron-donating group, can also modulate the reactivity and binding characteristics of the thieno[3,2-b]pyridine core. The interplay between the electron-withdrawing chlorine at C5 and the electron-donating methoxy group at C7 creates a unique electronic profile that can be exploited for achieving high potency and selectivity.

The following table summarizes the potential roles of the chlorine and methoxy substituents in the biological activity of this compound derivatives:

SubstituentPositionPotential Roles in Biological Activity
Chlorine 5- Halogen bonding with the target protein- Increased lipophilicity, affecting pharmacokinetics- Modulation of electronic properties of the ring system
Methoxy 7- Hydrogen bond acceptor, forming key interactions- Hydrophobic interactions via the methyl group- Influence on molecular conformation and orientation

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is a critical factor that determines its ability to bind to a biological target. Conformational analysis of this compound derivatives is therefore essential for understanding their biological profiles. The thieno[3,2-b]pyridine core is a relatively rigid bicyclic system, but the substituents attached to it can have varying degrees of flexibility.

For instance, if a flexible side chain is attached to the core, it can adopt multiple conformations, only one of which might be the bioactive conformation that fits optimally into the binding site of the target protein. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be used to determine the preferred conformation of these molecules in solution and in the solid state, respectively.

In a study on conformationally restricted thieno[3,2-d]pyrimidinones, which share a similar fused heterocyclic core, conformational freezing through cyclization was employed to identify the biologically active conformer. nih.gov This approach of designing and synthesizing rigid analogues can provide valuable insights into the conformational requirements for biological activity. The correlation of the conformational preferences of a series of analogues with their biological activities can help in building a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for activity.

Computational Chemistry Approaches to SAR/SPR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery and plays a significant role in the SAR and SPR analysis of this compound derivatives. These methods provide valuable insights into the molecular interactions that govern biological activity and can guide the design of new compounds with improved properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used to study the binding modes of thieno[3,2-b]pyridine derivatives in the active sites of their target proteins, such as kinases or GPCRs. Docking studies can help to rationalize the observed SAR by visualizing the interactions between the ligand and the protein at the atomic level. For example, it can reveal why a particular substituent enhances binding affinity by showing that it forms a favorable interaction with a specific amino acid residue.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex. By simulating the movement of atoms over time, MD can be used to assess the stability of the binding mode predicted by docking and to study the conformational changes that may occur upon ligand binding. In the development of pyridine-based protein kinase C-targeted agonists, MD simulations were used to investigate the orientation and positioning of the ligands in a membrane environment, providing insights that were not accessible from docking alone. nih.gov

The following table presents a hypothetical example of how molecular docking and dynamics data could be used to analyze a series of this compound derivatives targeting a specific kinase:

CompoundSubstituent at C2Docking Score (kcal/mol)Key Interacting ResiduesBiological Activity (IC50, nM)
1 -H-8.5Met123, Lys78150
2 -CH3-9.2Met123, Lys78, Leu17550
3 -NH2-9.8Met123, Lys78, Asp18125
4 -COOH-7.1Met123, Arg150>1000

In this hypothetical example, the docking scores correlate with the biological activity, with lower scores (indicating stronger predicted binding) corresponding to lower IC50 values. The key interacting residues identified from the docking poses can explain the observed SAR. For instance, the amino group in compound 3 may form an additional hydrogen bond with Asp181, leading to its higher potency. The carboxyl group in compound 4 might introduce an unfavorable electrostatic interaction with a negatively charged residue like Arg150, resulting in a loss of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can provide valuable insights into the structural features that govern their therapeutic effects.

In a typical QSAR study, a dataset of this compound analogs with their corresponding measured biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

For instance, in a 3D-QSAR study on a series of thienopyridine analogues as inhibitors of IKKβ, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. nih.gov These methods generate 3D grid-based descriptors related to steric and electrostatic fields. The study yielded statistically significant models with cross-validation coefficients (q²) of 0.671 for CoMFA and 0.647 for CoMSIA, indicating good predictive capability. nih.gov Such models, if developed for this compound derivatives, could generate contour maps that highlight regions where modifications to the scaffold would likely enhance or diminish biological activity. The findings from the IKKβ inhibitor study suggested that substitutions with hydrophobic groups possessing electron-withdrawing effects at specific positions (R4 and R6) could increase biological activity. nih.gov

The general process for developing a QSAR model for this compound derivatives would involve:

Data Set Selection: A series of derivatives with a range of biological activities would be compiled.

Molecular Modeling and Alignment: The 3D structures of the compounds would be generated and aligned based on a common substructure, such as the thieno[3,2-b]pyridine core.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each molecule.

Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to create a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of novel, yet-to-be-synthesized derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates.

QSAR Parameter Description Example Value (from a thienopyridine study) nih.gov
q² (Cross-validated r²) A measure of the predictive ability of the model.CoMFA: 0.671, CoMSIA: 0.647
r² (Non-cross-validated r²) A measure of the goodness of fit of the model to the training data.Not explicitly stated, but generally higher than q².
CoMFA Comparative Molecular Field Analysis; uses steric and electrostatic fields as descriptors.Utilized in the study of thienopyridine IKKβ inhibitors.
CoMSIA Comparative Molecular Similarity Indices Analysis; includes hydrophobic, hydrogen bond donor, and acceptor fields in addition to steric and electrostatic fields.Utilized in the study of thienopyridine IKKβ inhibitors.

Pharmacophore Elucidation for this compound Scaffolds

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore elucidation for the this compound scaffold would involve identifying the key chemical features and their spatial arrangement that are critical for its activity.

These features typically include:

Hydrogen bond acceptors and donors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

The development of a pharmacophore model for this scaffold would begin with a set of active derivatives. By superimposing these molecules, common chemical features that are consistently present in the active compounds can be identified. This process can be performed using ligand-based or structure-based approaches.

Ligand-based pharmacophore modeling: This approach is used when the 3D structure of the biological target is unknown. It relies on the principle that a set of molecules that bind to the same target should share common chemical features arranged in a similar spatial orientation.

Structure-based pharmacophore modeling: When the crystal structure of the target protein is available, this method can be employed. The key interactions between the ligand and the protein in the binding site are analyzed to define the critical pharmacophoric features.

Studies on the broader thieno[3,2-b]pyridine scaffold have highlighted its potential as a template for ATP-competitive kinase inhibitors. nih.govresearchgate.netbohrium.com Mapping the chemical space around this central pharmacophore has led to the discovery of highly selective inhibitors for kinases like Haspin. nih.govresearchgate.netbohrium.com For derivatives of this compound, a pharmacophore model would likely include features corresponding to the thieno[3,2-b]pyridine core, which can form weak interactions with the hinge region of a kinase, as well as features related to the chloro and methoxy substituents and other variable groups. nih.govresearchgate.netbohrium.com

For example, a hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold might include:

A hydrogen bond acceptor feature associated with the nitrogen atom in the pyridine (B92270) ring.

A hydrophobic feature corresponding to the thiophene (B33073) ring.

An additional hydrophobic or halogen bond donor feature from the chlorine atom at the 5-position.

A hydrogen bond acceptor or a specific steric volume defined by the methoxy group at the 7-position.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual compound libraries to identify novel molecules with the desired chemical features that are likely to be active. This approach significantly accelerates the discovery of new hit compounds.

Pharmacophoric Feature Potential Role in this compound Derivatives
Hydrogen Bond Acceptor The pyridine nitrogen is a likely hydrogen bond acceptor, crucial for interaction with kinase hinge regions.
Hydrogen Bond Donor Could be introduced through substitutions on the scaffold.
Hydrophobic Region The fused thieno[3,2-b]pyridine ring system provides a significant hydrophobic character.
Aromatic Ring The bicyclic core itself is aromatic and can engage in π-stacking interactions.
Halogen Bond Donor The chlorine atom at the 5-position can potentially act as a halogen bond donor.

V. Preclinical Biological Evaluation and Pharmacological Research of 5 Chloro 7 Methoxythieno 3,2 B Pyridine and Its Derivatives

In Vitro Pharmacological Screening Methodologies

The initial phase of evaluating thieno[3,2-b]pyridine (B153574) derivatives involves a battery of in vitro screening methods to identify and characterize their biological activities. These methodologies are designed to assess the interaction of the compounds with specific molecular targets and their effects on cellular functions.

Target Identification and Validation Strategies

A crucial first step in drug discovery is identifying the molecular target through which a compound exerts its effect. For derivatives of the thieno[3,2-b]pyridine scaffold, researchers have successfully identified several protein targets, primarily in the realms of oncology and neurology.

Key strategies and identified targets include:

Kinase Inhibition Profiling: A prominent area of investigation for thieno[3,2-b]pyridine derivatives is the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer. nih.govresearchgate.net Derivatives have been identified as potent inhibitors of several kinases, including:

VEGFR-2 and c-Met: Substituted 7-arylethers and 7-(indol-5-yl)aminothieno[3,2-b]pyridines have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are implicated in tumor angiogenesis. mdpi.com

Src Kinase: Certain 2-heteroaryl substituted thieno[3,2-b]pyridine-6-carbonitriles act by inhibiting the non-receptor tyrosine kinase Src, which is involved in cancer and other diseases when overactivated. mdpi.com

Haspin Kinase: Mapping the chemical space around the central thieno[3,2-b]pyridine scaffold has led to the development of highly selective inhibitors of Haspin, a kinase involved in mitosis. nih.govresearchgate.net

Receptor Modulation: Thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as novel negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), a target for neurological disorders. nih.gov

Enzyme Inhibition: In the field of infectious diseases, thieno[3,2-b]pyridinone derivatives have been found to target the NADH-dependent enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis.

Virtual and In Silico Screening: Initial discovery of the anticancer potential of the related thieno[2,3-b]pyridine (B153569) family was achieved through virtual high-throughput screening targeting phosphoinositide-specific phospholipase C (pi-PLC). nih.gov Other in silico studies on oxidized derivatives suggested potential inhibition of acetylcholinesterase and Src kinase. acs.org

Table 1: Identified Protein Targets for Thieno[3,2-b]pyridine Derivatives

Derivative Class Identified Target(s) Therapeutic Area
7-Aminothieno[3,2-b]pyridines VEGFR-2, c-Met Oncology
2-Heteroarylthieno[3,2-b]pyridines Src Kinase Oncology
Substituted thieno[3,2-b]pyridines Haspin Kinase Oncology
Thieno[3,2-b]pyridine-5-carboxamides mGlu5 Receptor Neurology
Thieno[3,2-b]pyridinones InhA Infectious Disease
Thieno[2,3-b]pyridines pi-PLC, TDP1 Oncology

Enzymatic Assays and Receptor Binding Studies

Once a potential target is identified, its interaction with the compound is quantified using biochemical assays.

Enzymatic Assays: For enzyme targets like kinases, their inhibitory activity is measured directly. For instance, the inhibitory concentration (IC50) of thieno[2,3-b]pyridine derivatives against tyrosyl-DNA phosphodiesterase I (TDP1), a DNA repair enzyme, was determined using a biochemical assay, with the most potent derivative showing an IC50 of 0.5 ± 0.1 μM. rsc.org Similarly, the activity of derivatives against PI3K isoforms has been assessed, with the most effective compounds showing 72-84% inhibition at a 10 μM concentration. tandfonline.com

Receptor Binding Studies: For receptor targets, binding affinity is a key parameter. The potency of thieno[2,3-b]pyridinone derivatives as antagonists of the N-methyl-D-aspartate (NMDA) receptor was determined by their ability to inhibit the binding of [3H]Glycine to the receptor on rat brain membranes. researchgate.net This led to the identification of compounds with high affinity, having Ki values as low as 1.1 to 2.0 nM. researchgate.net

Calcium Mobilization Assays: To assess the functional effect of compounds on G-protein coupled receptors like mGlu5, calcium mobilization assays are employed. The potency (IC50) of thieno[3,2-b]pyridine-5-carboxamide derivatives as mGlu5 NAMs was determined by measuring their ability to reduce the glutamate-induced calcium response in HEK293A cells expressing the human mGlu5 receptor. nih.gov

Cellular Assays for Biological Response Assessment

Cell-based assays are critical for understanding a compound's effect in a more biologically relevant context. Various assays are used to measure the impact of thieno[3,2-b]pyridine derivatives on cell viability, proliferation, and other cellular functions.

Cytotoxicity and Antiproliferative Assays: The most common method to screen for anticancer activity is to measure a compound's ability to inhibit cell growth or kill cancer cells.

MTT and SRB Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are colorimetric methods widely used to determine the cytotoxicity of thieno[3,2-b]pyridine derivatives against various cancer cell lines, including those from breast, ovarian, and lung cancers. mdpi.comnih.govekb.egnih.gov For example, a series of nih.govbenzothieno[2,3-c]pyridines exhibited potent broad-spectrum anticancer activity with a GI50 (concentration for 50% growth inhibition) ranging from 4 nM to 37 µM in an NCI-60 cell line screen. nih.gov

Cell Cycle Analysis: Flow cytometry is used to determine how a compound affects the progression of the cell cycle. Treatment with a thieno[2,3-c]pyridine (B153571) derivative (compound 6i) led to a significant accumulation of HSC3 and RKO cancer cells in the G2 phase, indicating a G2 phase arrest. nih.gov Similarly, another thieno[3,2-b]pyridine derivative caused an increase in the G0/G1 phase and a decrease in the S phase in MDA-MB-231 breast cancer cells. mdpi.com

Apoptosis Assays: To determine if cytotoxicity is due to programmed cell death, apoptosis assays are performed. Treatment with certain thieno[2,3-b]pyridine derivatives resulted in a statistically significant increase in both early and late apoptosis in ovarian cancer cell lines. nih.gov

Fungicidal Activity Assays: For non-cancer applications, the in vitro bioactivity of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives was evaluated against various plant pathogenic fungi. The results identified compounds with promising antifungal activity, showing EC50 values (half-maximal effective concentration) between 4.61 to 6.66 μg/mL against fungi like C. arachidicola and R. solani. nih.govmdpi.com

Mechanistic Investigations of Biological Activity

Beyond initial screening, research delves into the specific molecular mechanisms through which thieno[3,2-b]pyridine derivatives exert their biological effects.

Molecular Pathways Affected by 5-Chloro-7-methoxythieno[3,2-b]pyridine Derivatives

Investigating the downstream effects of target engagement reveals the broader impact of these compounds on cellular signaling and metabolism.

Signaling Pathway Inhibition: As inhibitors of kinases like VEGFR-2, c-Met, and Src, thieno[3,2-b]pyridine derivatives directly interfere with signaling pathways that control cell proliferation, survival, and angiogenesis, which are crucial for tumor growth. mdpi.com

Metabolic Pathway Alteration: Transcriptome analysis of fungi treated with a 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivative revealed that its mode of action involves the inhibition of nitrogen metabolism and the proteasome pathway. nih.govresearchgate.net In cancer cells, metabolic profiling showed that a thieno[2,3-b]pyridine compound induced a shift from lipid to glucose metabolism. nih.gov Another study found that a derivative altered the expression of metabolites in various metabolic pathways, affecting cell signaling in ovarian tumor cells. nih.gov

Glycosphingolipid (GSL) Expression: Thieno[2,3-b]pyridine derivatives have been shown to alter the expression of glycosphingolipids on the plasma membrane of cancer stem cells (CSCs) and non-CSCs, which can impact cell signaling and the cancer phenotype. nih.govnih.gov

Protein-Ligand Interaction Studies and Binding Site Analysis

To understand how these compounds interact with their targets at an atomic level, computational and structural biology techniques are employed.

Molecular Docking: In silico molecular docking is a key tool used to predict and analyze the binding orientation of thieno[3,2-b]pyridine derivatives within the active site of their target proteins.

Hsp90 Inhibitors: Docking studies of thieno[2,3-c]pyridine derivatives in the N-terminal ATP-binding pocket of Heat shock protein 90 (Hsp90) revealed crucial hydrogen bonding and hydrophobic interactions that contributed to their anticancer activity. nih.gov

PI3K Inhibitors: For thieno[2,3-d]pyrimidine (B153573) derivatives targeting PI3K isoforms, docking studies helped to interpret structure-activity relationships. The binding of a potent compound was found to be comparable to a known PI3K inhibitor (GDC-0941), forming key hydrogen bonds with residues like Val848 and Lys799 in the binding site. tandfonline.com

Binding Mode Analysis: The thieno[3,2-b]pyridine core is described as an attractive scaffold for developing ATP-competitive but not ATP-mimetic kinase inhibitors. nih.govresearchgate.netbohrium.com Its weak interaction with the kinase hinge region allows for different binding modes that are anchored in the kinase back pocket, a feature that can contribute to high kinome-wide selectivity. nih.govresearchgate.netbohrium.com This variability in binding allows for the fine-tuning of inhibitors against specific, underexplored protein kinases. nih.govresearchgate.netbohrium.com

In Vivo Preclinical Models for Efficacy and Safety Assessment

The translation of in vitro activity to in vivo efficacy and safety is a pivotal step in preclinical research. The selection of appropriate animal models and the design of robust experimental protocols are fundamental to obtaining meaningful and predictive data for thieno[3,2-b]pyridine derivatives.

The choice of animal models for in vivo studies of thieno[3,2-b]pyridine derivatives is dictated by the specific therapeutic area being investigated. Rodent models, particularly mice and rats, are frequently employed due to their genetic tractability, cost-effectiveness, and physiological similarities to humans, which allow for the replication of complex disease states. mdpi.com

For instance, in the context of infectious diseases such as tuberculosis, acute mouse models are utilized to assess the in vivo efficacy of thieno[3,2-b]pyridinone derivatives. nih.gov These models are crucial for determining the compound's ability to reduce bacterial load in relevant organs.

In the realm of oncology, xenograft models in immunocompromised mice are a standard for evaluating the antitumor activity of thieno[3,2-b]pyridine derivatives. Additionally, the chick chorioallantoic membrane (CAM) model offers a valuable in ovo alternative for assessing anti-angiogenic and tumor-inhibitory effects of novel chemical entities. nih.gov A study on a methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative demonstrated a reduction in tumor size in an in ovo CAM model using grafted triple-negative breast cancer cells. nih.gov

For neurological disorders, rodent models are also central. Pharmacokinetic studies in rats, for example, have been used to determine the brain penetrance and oral bioavailability of thieno[3,2-b]pyridine-5-carboxamide derivatives being investigated as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu₅). nih.gov

Pharmacokinetics (PK), the study of how an organism affects a drug, and pharmacodynamics (PD), the study of how a drug affects an organism, are critical components of in vivo preclinical evaluation.

For thieno[3,2-b]pyridine derivatives, PK studies in animal models have demonstrated promising characteristics. For example, a thieno[3,2-b]pyridinone derivative, compound 6c, exhibited favorable oral pharmacokinetic properties in mice, with a notable half-life (T₁/₂) of 47.99 hours, suggesting the potential for infrequent dosing. nih.gov Another study on thieno[3,2-b]pyridine-5-carboxamides revealed compounds with good brain penetrance and oral bioavailability in rats, indicating their potential for treating central nervous system disorders. nih.gov

The following table summarizes the pharmacokinetic parameters of a selected thieno[3,2-b]pyridinone derivative from a preclinical study.

CompoundT₁/₂ (h)
6c47.99

Table 1: Pharmacokinetic Parameter of a Thieno[3,2-b]pyridinone Derivative in a Mouse Model. nih.gov

Pharmacodynamic assessments are designed to confirm that the compound engages its intended target in a living system and elicits the desired biological response. For thieno[3,2-b]pyridine-based kinase inhibitors, such as those targeting Haspin, in vivo studies are essential to demonstrate target engagement and downstream effects on cell cycle progression in tumor models. nih.govresearchgate.net

Therapeutic Applications and Potential Disease Areas

The diverse biological activities observed for the thieno[3,2-b]pyridine scaffold in vitro have prompted its exploration in various disease areas. In vivo studies are crucial for validating these potential therapeutic applications.

The thieno[3,2-b]pyridine scaffold has been identified as a versatile template for designing inhibitors of several key biological targets, leading to its investigation in a range of pathologies.

Oncology: A significant area of research for thieno[3,2-b]pyridine derivatives is in cancer therapy. These compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. nih.govresearchgate.net For instance, the thieno[3,2-b]pyridine scaffold has been used to develop highly selective inhibitors of the kinase Haspin, with compounds like MU1920 being deemed suitable for in vivo applications. nih.govresearchgate.net

Infectious Diseases: The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Thieno[3,2-b]pyridinone derivatives have shown potent in vivo activity against Mycobacterium tuberculosis by targeting the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. nih.gov

Neurological Disorders: The ability of certain thieno[3,2-b]pyridine derivatives to penetrate the central nervous system has made them attractive candidates for treating neurological and psychiatric conditions. Thieno[3,2-b]pyridine-5-carboxamides have been developed as potent and brain-penetrant negative allosteric modulators of mGlu₅, a receptor implicated in conditions such as fragile X syndrome and gastroesophageal reflux disease. nih.gov

The table below outlines some of the key molecular targets of thieno[3,2-b]pyridine derivatives and their associated pathologies.

Molecular TargetAssociated Pathology
Protein Kinases (e.g., Haspin)Cancer
Enoyl-ACP reductase (InhA)Tuberculosis
Metabotropic Glutamate Receptor 5 (mGlu₅)Neurological Disorders

Table 2: Investigated Molecular Targets and Associated Pathologies for Thieno[3,2-b]pyridine Derivatives.

The thienopyridine class of compounds is well-established in medicine, with several isomers of the thieno-pyridine ring system forming the basis of widely used drugs. The most prominent examples are the antiplatelet agents clopidogrel (B1663587) and prasugrel, which are based on the thieno[3,2-c]pyridine (B143518) scaffold. nih.govfiocruz.br These drugs act as antagonists of the P2Y₁₂ receptor, a key player in platelet activation and aggregation. nih.govangelfire.com

Derivatives of the thieno[3,2-b]pyridine scaffold are being investigated for a distinct set of therapeutic applications, primarily in oncology and infectious diseases, by targeting different molecular pathways than the established antiplatelet thienopyridines. For instance, while clopidogrel and related drugs target a G protein-coupled receptor on platelets, the anticancer thieno[3,2-b]pyridine derivatives are often designed as kinase inhibitors that interfere with intracellular signaling cascades. nih.govresearchgate.net

In the context of anti-infectives, the thieno[3,2-b]pyridinone derivatives that inhibit the bacterial enzyme InhA represent a novel mechanistic approach compared to other antimicrobial agents. nih.gov

The development of thieno[3,2-b]pyridine derivatives showcases the chemical versatility of the broader thienopyridine family and the potential to discover new medicines with novel mechanisms of action by exploring different isomeric scaffolds.

Vi. Advanced Applications and Future Research Directions for 5 Chloro 7 Methoxythieno 3,2 B Pyridine

Role in Fragment-Based Drug Design and Combinatorial Chemistry

Fragment-Based Drug Design (FBDD) is a powerful strategy in medicinal chemistry that begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. The rigid, bicyclic thieno[3,2-b]pyridine (B153574) core is an ideal fragment scaffold. Its defined three-dimensional shape can occupy specific pockets in target proteins, and its chemical stability allows for extensive synthetic modification.

5-Chloro-7-methoxythieno[3,2-b]pyridine is particularly well-suited for this approach. It serves as a foundational building block for combinatorial chemistry, where large libraries of related compounds are synthesized to screen for biological activity. The chloro and methoxy (B1213986) groups are key points for diversification:

The chloro group at the 5-position can be readily displaced or used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to introduce a wide variety of substituents.

The methoxy group at the 7-position can be demethylated to reveal a hydroxyl group, which can then be functionalized into ethers or esters, or it can be substituted via nucleophilic aromatic substitution.

This capacity for controlled, site-specific modification allows chemists to systematically explore the chemical space around the core scaffold, optimizing interactions with a target protein to enhance potency and selectivity.

Development of this compound as a Chemical Probe

A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein target in cells and organisms. The thieno[3,2-b]pyridine scaffold has been identified as an attractive template for developing such probes, particularly for the protein kinase family. nih.govresearchgate.net

Recent research has highlighted the development of highly selective kinase inhibitors based on this scaffold. For example, the compound MU1920, a derivative of the thieno[3,2-b]pyridine core, has been identified as a quality chemical probe for Haspin, an underexplored protein kinase. nih.govresearchgate.net A key feature of these inhibitors is their ability to bind with high selectivity, often by anchoring in the "back pocket" of the ATP-binding site, a mode of interaction that the thieno[3,2-b]pyridine core facilitates. nih.govresearchgate.net

Given this precedent, this compound is a promising starting point for creating new chemical probes. By systematically modifying the chloro and methoxy positions, it is conceivable to develop derivatives that selectively target other understudied "dark" kinases. This would provide invaluable tools for the research community to elucidate the biological roles of these kinases and validate them as potential therapeutic targets. nih.gov

Integration into Advanced Materials Science Research

While the primary focus for thienopyridines has been in medicinal chemistry, their fundamental structure holds potential for applications in materials science. The thieno[3,2-b]pyridine core is a conjugated heterocyclic system, a class of molecules known for its interesting electronic and photophysical properties. The fusion of the thiophene (B33073) and pyridine (B92270) rings creates a donor-acceptor character within the molecule, which is a desirable feature for organic electronic materials.

Analogous fused-ring systems have demonstrated significant utility in this area. For instance, thieno[3,4-b]pyrazines are used to create low band-gap polymers for organic photovoltaics, while thienothiophene and terpyridine derivatives are employed as emitters or electron-transport materials in Organic Light-Emitting Diodes (OLEDs). rsc.orgbeilstein-journals.orgrsc.org

Future research could focus on leveraging this compound as a novel building block (monomer) for advanced materials. The chloro group provides a convenient point for polymerization reactions, allowing for the synthesis of new conjugated polymers. The electronic properties of these materials could be tuned by modifying the core structure, potentially leading to applications in:

Organic Field-Effect Transistors (OFETs): For use in flexible electronics and sensors.

Organic Light-Emitting Diodes (OLEDs): As emitters or host materials in display technology. beilstein-journals.org

Organic Photovoltaics (OPVs): As donor or acceptor materials in solar cells.

Innovative Methodologies for Thienopyridine Synthesis and Functionalization

The advancement of applications for this compound is intrinsically linked to the development of efficient and versatile synthetic methodologies. A range of classic and modern techniques can be applied to construct and functionalize the thieno[3,2-b]pyridine core.

Synthetic Method Description Relevance to this compound
Thorpe-Ziegler Reaction A classical method involving the base-catalyzed intramolecular cyclization of a dinitrile, often starting from a substituted pyridine-2(1H)-thione. sciforum.netFoundational method for constructing the core thienopyridine ring system from simpler precursors.
Cross-Coupling Reactions Modern palladium- or copper-catalyzed reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira) that form new carbon-carbon or carbon-heteroatom bonds. mdpi.comIdeal for functionalizing the 5-chloro position to introduce diverse aryl, alkyl, or amino groups, enabling the creation of large compound libraries.
C-H Bond Functionalization An innovative strategy that directly converts C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. acs.orgOffers a more atom-economical and efficient route to create complex derivatives by directly modifying the thiophene or pyridine rings of the scaffold.
Photocyclization A method that uses light to induce the cyclization of a precursor, such as a 2-thienylalkene imine, to form the fused pyridine ring under mild conditions. Provides an alternative, non-thermal pathway to the core structure, potentially allowing for the use of more sensitive functional groups.

These evolving synthetic tools provide chemists with the flexibility to not only produce this compound but also to readily modify it, accelerating the discovery of new derivatives with tailored properties for specific applications.

Emerging Therapeutic Areas and Unexplored Biological Targets

While early thienopyridines are known as antiplatelet agents targeting the P2Y12 receptor, the broader thieno[3,2-b]pyridine scaffold is proving to be a privileged structure for targeting a diverse range of biological entities. nih.gov This opens up numerous therapeutic possibilities for derivatives of this compound beyond cardiovascular disease.

Emerging Target/Area Therapeutic Potential Key Research Findings
Protein Kinase Inhibition Cancer, Inflammatory DiseasesThe thieno[3,2-b]pyridine scaffold is effective for developing highly selective inhibitors of underexplored kinases like Haspin and CDKLs. nih.govresearchgate.net Other derivatives have shown activity against Pim-1 kinase. tandfonline.com
mGlu5 Negative Allosteric Modulators (NAMs) Neurological & Psychiatric DisordersScaffold hopping from a picolinamide (B142947) core to a thieno[3,2-b]pyridine core yielded potent and brain-penetrant mGlu5 NAMs, with potential applications in Parkinson's disease or anxiety. nih.gov
Anti-Infective Agents Tuberculosis, Fungal InfectionsThieno[3,2-b]pyridinone derivatives have demonstrated potent in vivo activity against Mycobacterium tuberculosis by inhibiting the InhA enzyme. nih.gov Other derivatives have shown promising antifungal activity. nih.gov
Anticancer (Polypharmacology) Prostate & Breast CancerCertain thienopyridine derivatives act as multi-targeting agents, inhibiting cancer cell growth and motility through mechanisms that may involve tubulin polymerization and modulation of PLC enzymes. nih.gov

These findings underscore the remarkable versatility of the thieno[3,2-b]pyridine scaffold and suggest that libraries derived from this compound could yield novel drug candidates in oncology, neurology, and infectious disease.

Collaborative Research Opportunities and Interdisciplinary Approaches

The future development of this compound and its derivatives will be significantly enhanced by interdisciplinary collaboration. The potential of this molecule spans multiple scientific fields, creating rich opportunities for synergistic research.

Medicinal Chemistry and Structural Biology: Synthetic chemists can design and create novel derivatives of this compound, while structural biologists can solve co-crystal structures of these compounds bound to their protein targets (e.g., kinases or mGlu5). This iterative process of design, synthesis, and structural analysis can rapidly lead to more potent and selective molecules. nih.govnih.gov

Chemical Biology and Pharmacology: Chemical probes developed from this scaffold can be used by biologists and pharmacologists to investigate complex cellular signaling pathways. These collaborations are essential for understanding the precise mechanism of action of new compounds and for validating novel drug targets. nih.gov

Materials Science and Engineering: Chemists can synthesize polymers or small molecules based on the thieno[3,2-b]pyridine core, and materials scientists can characterize their electronic and physical properties. This partnership is crucial for fabricating and testing prototype devices like OLEDs or OFETs. rsc.orgrsc.org

Agrochemical Science and Microbiology: Screening compound libraries based on this scaffold against a wide array of bacterial, fungal, and other pathogens could lead to the discovery of new antimicrobial or crop-protection agents, requiring collaboration between synthetic chemists and microbiologists. nih.govnih.gov

By fostering these interdisciplinary approaches, the scientific community can unlock the full potential of the this compound scaffold, translating its promising chemical properties into tangible advancements in medicine and technology.

Q & A

Q. What are the established synthetic routes for 5-Chloro-7-methoxythieno[3,2-b]pyridine, and what experimental conditions are critical for reproducibility?

Answer: Synthesis typically involves halogenation and methoxylation of a thienopyridine scaffold. For example:

Core scaffold preparation : Start with thieno[3,2-b]pyridine derivatives, introducing chlorine at position 5 via electrophilic substitution using reagents like POCl₃ or N-chlorosuccinimide.

Methoxy group introduction : Employ nucleophilic aromatic substitution (e.g., using NaOMe/CuI in DMF) at position 7 .
Critical parameters :

  • Temperature control (60–80°C) to avoid side reactions.
  • Use of anhydrous solvents to prevent hydrolysis.
  • Purification via column chromatography (silica gel, hexane/EtOAc) to isolate the target compound (>95% purity) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Expect signals for the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm). Confirm absence of impurities (e.g., residual solvents).
    • ¹³C NMR : Methoxy carbon at δ 55–60 ppm; aromatic carbons split due to heterocyclic ring asymmetry .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 215.01 (C₈H₆ClNOS⁺) .
  • HPLC : Use C18 columns (MeCN/H₂O, 70:30) to assess purity (>97%) .
    Standardization : Cross-reference with published spectra for thienopyridine analogs to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for derivatives of this compound?

Answer:

  • Tautomerism : Thienopyridines may exhibit keto-enol tautomerism, altering NMR splitting patterns. Use variable-temperature NMR to identify equilibrium states .
  • Impurity profiling : Combine LC-MS and 2D NMR (e.g., COSY, HSQC) to detect trace byproducts from incomplete substitution or oxidation .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART/SAINT systems) can confirm regiochemistry and resolve structural ambiguities .

Q. What computational approaches are effective for predicting the reactivity and electronic properties of this compound?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic/nucleophilic sites. For example, the C-3 position is electron-deficient due to the chloro group’s inductive effect .
  • QSPR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with experimental solubility or logP values using multivariate regression .
  • Molecular docking : Screen for binding affinity with biological targets (e.g., kinase inhibitors) using AutoDock Vina, focusing on π-π stacking with the thienopyridine core .

Q. What are the key challenges in designing experiments to study the photophysical properties of this compound?

Answer:

  • Solvent sensitivity : UV-Vis absorption (λmax ~280–320 nm) varies with solvent polarity. Use degassed DCM or THF to minimize quenching .
  • Fluorescence quenching : Chlorine’s heavy atom effect reduces quantum yield. Compare with non-halogenated analogs (e.g., 7-methoxythieno[3,2-b]pyridine) to isolate quenching mechanisms .
  • Stability under light : Conduct controlled irradiance studies (e.g., 365 nm UV light) to assess photodegradation pathways .

Q. How should researchers handle discrepancies in biological activity data across studies involving this compound?

Answer:

  • Batch variability : Ensure purity >97% (HPLC) and validate via elemental analysis (C, H, N, S) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For cytotoxicity studies, IC₅₀ values may vary due to differential membrane permeability .
  • Metabolic interference : Use LC-MS/MS to identify metabolites (e.g., demethylation at position 7) that could alter activity .

Safety and Storage Guidelines

  • Storage : Store at 2–8°C under inert atmosphere (Ar/N₂) to prevent oxidation .
  • Handling : Avoid dust formation; use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation .
  • Disposal : Incinerate in compliance with EPA guidelines for halogenated heterocycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.